2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Overview
Description
“2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid” is a chemical compound with the CAS number 1305710-90-0 . The molecular formula of this compound is C10H15N3O3 .
Physical and Chemical Properties Analysis
The compound is stored under unspecified conditions . The boiling point is not provided . For a comprehensive analysis of its physical and chemical properties, additional laboratory testing such as determining its melting point, solubility, and stability under various conditions may be required.Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives, similar to the specified compound, are utilized in heterocyclic chemistry for the synthesis of novel compounds. The preparation of novel acetic acid derivatives of pyrazole and pyrimidine is achieved through condensation reactions, showcasing the utility of these compounds in creating diverse chemical entities. These reactions highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives as synthons in heterocyclic chemistry, leading to the discovery of compounds with potential biological activities (Craig et al., 2000).
Anticancer and Antimicrobial Activities
Several studies have investigated the anticancer and antimicrobial potentials of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and evaluated against various cancer cell lines and microorganisms, demonstrating significant biological activities. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014). Moreover, novel series of these derivatives have been synthesized and screened for their antimicrobial activities, showing effectiveness against selected microorganisms (Rahmouni et al., 2016).
Supramolecular Structure Analysis
The crystallographic and computational analysis of pyrazolo[1,5-a]pyrimidine derivatives provides insights into their supramolecular structures, including hydrogen bonding and π–π stacking interactions. These studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activities and applications in materials science (Borbulevych, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-7(3-10(15)16)6(2)13-8(11-5)4-9(14)12-13/h4-7,11H,3H2,1-2H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCQXBOZQQVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=CC(=O)N2)N1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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